molecular formula C8H6BrFN2 B2422405 5-Bromo-6-fluoro-2-methyl-2h-indazole CAS No. 2091272-22-7

5-Bromo-6-fluoro-2-methyl-2h-indazole

Cat. No.: B2422405
CAS No.: 2091272-22-7
M. Wt: 229.052
InChI Key: ROOLMMOBFMVQTM-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Chemical and Biological Research

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. nih.gov This scaffold is considered a "privileged structure" because its derivatives are capable of binding to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. pnrjournal.com The unique chemical properties and the different ways substituents can be attached to the indazole ring allow for the creation of a diverse library of molecules with varied biological functions. nih.gov

Indazole-containing compounds have demonstrated a wide array of biological effects, including anti-inflammatory, antitumor, antibacterial, anti-HIV, and antifungal activities. nih.gov The versatility of the indazole nucleus is underscored by its presence in several commercially successful drugs. For instance, Pazopanib (B1684535) is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for treating certain types of cancer. nih.gov The significance of this scaffold lies in its ability to serve as a foundational structure for the synthesis of novel compounds with potential therapeutic applications, making it a subject of continuous and intensive research in drug discovery and development. nih.govpnrjournal.com

Overview of 5-Bromo-6-fluoro-2-methyl-2H-indazole within the Indazole Class

This compound is a specific derivative within the large family of indazoles. As a substituted 2H-indazole, it represents a class of compounds that are actively being explored in chemical and pharmaceutical research. rsc.org The presence of halogen atoms—bromine and fluorine—on the benzene ring portion of the molecule can significantly influence its chemical reactivity and biological activity. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties, such as its ability to cross cell membranes and its metabolic stability.

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential role as an intermediate or a building block in the synthesis of more complex molecules. rsc.org Substituted 2H-indazoles are frequently used in the design of new drug candidates. organic-chemistry.org The methyl group at the 2-position of the indazole ring fixes the tautomeric form, which can be crucial for specific binding interactions with biological targets.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number2091272-22-7
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
IUPAC NameThis compound

Isomeric and Tautomeric Considerations in Indazoles (e.g., 1H- and 2H-Indazoles)

A fundamental aspect of indazole chemistry is the phenomenon of tautomerism. Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov These are constitutional isomers that readily interconvert. The position of the single hydrogen atom on one of the two nitrogen atoms in the pyrazole ring defines the tautomer.

Thermodynamically, the 1H-indazole tautomer is generally more stable than the 2H-indazole form. nih.gov This difference in stability means that in a typical equilibrium mixture, the 1H form is the predominant species. The relative stability can, however, be influenced by the solvent and the nature of substituents on the indazole ring.

In the case of this compound, the presence of a methyl group on the nitrogen at position 2 (N2) "locks" the molecule into the 2H-indazole form. This prevents tautomerization to the 1H form. The synthesis of such N-substituted indazoles is a key area of research, as the specific isomeric form (N1 or N2 substitution) can have a profound impact on the biological activity of the final compound. pnrjournal.com The ability to selectively synthesize one regioisomer over the other is often a significant challenge in the development of indazole-based drugs. pnrjournal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoro-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOLMMOBFMVQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 6 Fluoro 2 Methyl 2h Indazole and Analogues

Established Synthetic Routes to Indazole Core Structures

The construction of the indazole core can be achieved through various synthetic pathways, primarily involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. These methods often start from appropriately substituted aniline or other aromatic precursors.

Cyclization Reactions of Precursors

Cyclization reactions are a cornerstone of indazole synthesis. These methods involve the formation of the N-N bond of the pyrazole ring from a linear precursor already containing the necessary atoms.

One common approach is the reductive cyclization of ortho-nitro- or ortho-azido-benzaldehydes or ketones. For instance, ortho-imino-nitrobenzene substrates, generated through the condensation of o-nitrobenzaldehydes and primary amines, can undergo reductive cyclization to yield 2H-indazoles. organic-chemistry.orgacs.org This process is often promoted by reagents like tri-n-butylphosphine. organic-chemistry.orgacs.org

Another powerful cyclization method is the [3+2] dipolar cycloaddition. This reaction can occur between an aryne and a sydnone, providing a rapid and efficient route to 2H-indazoles under mild conditions. organic-chemistry.orgnih.gov This method is noted for its high yields and the absence of the 1H-indazole isomer as a byproduct. nih.gov

A N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines offers a versatile route to various indazole tautomers, including 2-substituted 2H-indazoles. organic-chemistry.org This method demonstrates good functional group tolerance. organic-chemistry.org

Cyclization Method Precursors Key Reagents/Catalysts Advantages
Reductive Cyclizationo-nitrobenzaldehydes, primary aminesTri-n-butylphosphineMild conditions, readily available starting materials
[3+2] Dipolar CycloadditionArynes, Sydnones-High yields, regioselective for 2H-indazoles
Oxidative Cyclization2-aminomethyl-phenylamines(NH4)2MoO4, H2O2Access to various tautomers, good functional group tolerance

Halogenated Aniline Precursor Approaches

Halogenated anilines are versatile starting materials for the synthesis of indazoles. A patent describes a three-step synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline, which involves bromination, a ring closure reaction, and deprotection. google.com While this leads to a different isomer, the general principle of using a halogenated aniline as a scaffold is well-established.

The general strategy involves diazotization of the aniline followed by an intramolecular cyclization. The specific halogen substituents on the aniline ring direct the regiochemistry of the final product.

Copper-Catalyzed Intramolecular N-N Bond Formation

Copper-catalyzed reactions have emerged as a powerful tool for the formation of N-N bonds in heterocyclic synthesis. Several methods for synthesizing indazoles utilize copper catalysts to facilitate intramolecular N-arylation.

One such method involves the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from o-chlorinated arylhydrazones using a copper catalyst. beilstein-journals.org This approach is advantageous as the starting materials are more commercially available and less expensive than their brominated counterparts. beilstein-journals.org

Another copper-catalyzed route synthesizes 2H-indazoles in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org The copper catalyst is crucial for both the C-N and N-N bond formations. organic-chemistry.org Furthermore, a facile synthesis of 1H-indazoles has been developed featuring a Cu(OAc)2-catalyzed N-N bond formation from o-aminoaryl N-H ketimine species, using oxygen as the terminal oxidant. acs.org

Copper-Catalyzed Method Precursors Catalyst System Key Features
Intramolecular N-arylationo-chlorinated arylhydrazonesCopper catalystUtilizes readily available and less expensive starting materials
One-pot, three-component reaction2-bromobenzaldehydes, primary amines, sodium azideCopper(I) oxide nanoparticles (Cu2O-NP)High tolerance for various functional groups
Oxidative N-N bond formationo-aminoaryl N-H ketimine speciesCu(OAc)2, OxygenEfficient and practical for large-scale synthesis

Targeted Synthesis of 5-Bromo-6-fluoro-2-methyl-2H-indazole

The synthesis of the specifically substituted this compound would likely proceed by first constructing a 6-fluoro-2-methyl-2H-indazole core, followed by selective bromination.

Bromination Strategies

The introduction of a bromine atom at the 5-position of a 6-fluoro-2-methyl-2H-indazole would involve an electrophilic aromatic substitution. The fluorine atom at the 6-position is an ortho, para-director. The existing methyl group on the nitrogen at the 2-position will also influence the electron density of the benzene ring.

Given the directing effects of the fluorine, electrophilic attack would be favored at the 5- and 7-positions. Therefore, direct bromination of 6-fluoro-2-methyl-2H-indazole with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, would likely yield a mixture of 5-bromo and 7-bromo isomers. Separation of these isomers would then be necessary. The regioselectivity of the bromination could be influenced by the reaction conditions, including the choice of solvent and temperature.

Fluorination Strategies

Introducing a fluorine atom onto an existing bromo-indazole scaffold is an alternative approach. This would typically involve a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed fluorination. However, SNAr reactions generally require strong electron-withdrawing groups to activate the ring, which may not be present in a bromo-2-methyl-2H-indazole.

A more plausible strategy would be to start with a precursor that already contains the fluorine atom. For example, the synthesis could begin with a fluorinated aniline derivative, as outlined in the halogenated aniline precursor approaches (Section 2.1.2). The bromine and methyl groups could then be introduced in subsequent steps. Enzymatic fluorination has also been explored, where an enzyme catalyzes the formation of a C-F bond, but this is a highly specialized and less common synthetic method. nih.gov

Regioselective Methylation at the 2-Position

The synthesis of 2H-indazoles, such as this compound, requires precise control of regioselectivity during the N-alkylation step. Direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products, with the N-2 isomer often being the kinetic product and the N-1 isomer being the thermodynamically more stable product.

To achieve selective methylation at the 2-position, specific methodologies have been developed. One effective strategy involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents under the promotion of an acid catalyst. For instance, trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N-2 alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates, providing the desired 2-alkyl-2H-indazoles in good yields organic-chemistry.org. This method is advantageous as it operates under mild conditions and offers high regioselectivity for the kinetically favored N-2 position.

Another approach relies on the inherent reactivity differences of the two nitrogen atoms. The N-2 lone pair is generally considered more kinetically accessible for neutral indazoles, allowing for selective methylation under carefully controlled conditions that favor kinetic control.

Optimization of Reaction Conditions and Yield in Indazole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of indazole derivatives. This involves a systematic investigation of parameters such as solvent, temperature, catalyst, and reagent stoichiometry.

A notable example is the microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles. thieme-connect.deresearchgate.net Initial attempts at 80°C using conventional heating resulted in low yields. Optimization studies revealed that increasing the temperature to 120°C only marginally improved the outcome. However, switching to microwave irradiation at 125°C significantly enhanced the yield of the 3-formylated product from 20% to 55% thieme-connect.de. This highlights the role of non-conventional energy sources in improving reaction efficiency.

In the context of halogenation, a metal-free approach for the direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS) demonstrates the importance of solvent and reagent concentration. By adjusting these parameters, the synthesis can be selectively directed towards mono-, poly-, or even hetero-halogenated products in high yields researchgate.netnih.gov. For instance, mono-bromination can be achieved with excellent yield (97%) in ethanol at 50°C, while using water as a solvent requires a higher temperature (95°C) and a slight excess of N-bromosuccinimide (NBS) to achieve a similar high yield nih.gov.

The synthesis of 2H-indazoles via the [3+2] dipolar cycloaddition of sydnones and arynes also showcases extensive optimization. The choice of fluoride source (TBAF over CsF) and solvent (THF) was found to be critical for achieving near-quantitative yields and shorter reaction times nih.gov.

Table 1: Optimization of C3-Formylation of 2-phenyl-2H-indazole thieme-connect.de

Entry Oxidant Temperature (°C) Heating Method Yield (%)
1 Selectfluor 80 Conventional 20
2 Selectfluor 120 Conventional Marginal Improvement

Derivatization and Functionalization Strategies of the Indazole Core

The this compound core is a versatile scaffold that can be further modified at several positions to generate a library of new compounds. Key strategies include substitution at the halogenated C-5 position and functionalization at the C-3 position.

Substitution Reactions at Halogenated Positions

The bromine atom at the C-5 position of the indazole ring is a valuable handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the 5-bromoindazole with various organoboronic acids or esters. Studies have shown that 5-bromoindazoles, including N-1 and N-2 alkylated isomers, readily participate in Suzuki reactions. The catalyst of choice is often [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which provides the coupled products in good to excellent yields nih.govresearchgate.netias.ac.in. This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-aminoindazole (B92378) derivatives. 5-Bromoindazoles can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand, such as tBuXPhos libretexts.org. These reactions provide access to a class of compounds that are of significant interest in medicinal chemistry thieme-connect.deresearchgate.net.

Table 2: Examples of Cross-Coupling Reactions on 5-Bromoindazoles

Reaction Type Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura Arylboronic acid Pd(dppf)Cl₂, K₂CO₃ 5-Aryl-indazole nih.gov
Suzuki-Miyaura Thiopheneboronic acid Pd(dppf)Cl₂, K₂CO₃ 5-Thiophenyl-indazole nih.gov

Oxidation and Reduction Reactions

While the indazole ring is a stable aromatic system, specific transformations involving oxidation and reduction can be performed on the core or its substituents.

Direct oxidation of the indazole core is uncommon, but examples exist. Thermal 1,7-electrocyclization of an azomethine ylide derived from 2-nitrobenzaldehyde can lead to the formation of a 2-methyl-2H-indazole 1-oxide, representing an N-oxidation of the indazole ring thieme-connect.de.

More frequently, oxidation reactions are performed on substituents attached to the indazole core. For example, a 2-(4-(methylthio)phenyl)-2H-indazole can be selectively oxidized at the sulfur atom using sodium metaperiodate (NaIO₄) to yield the corresponding methylsulfinyl derivative mdpi.com. Further oxidation can produce the methylsulfonyl compound.

Reductive processes are often employed in the synthesis of the indazole ring itself, such as the reductive cyclization of ortho-imino-nitrobenzene substrates promoted by tri-n-butylphosphine to afford 2H-indazoles organic-chemistry.org. Another key reductive step is the iron-mediated reduction of a nitro group on the indazole ring to an amino group, which can then be used for further derivatization sci-hub.se.

Regioselective Functionalization (e.g., C3-functionalization)

The C-3 position of the 2H-indazole ring is a primary site for functionalization, often targeted to modulate biological activity. A variety of methods have been developed for the regioselective introduction of substituents at this position.

Halogenation: Direct halogenation at C-3 can be achieved using various reagents. N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively, under metal-free conditions nih.govchim.itresearchgate.net. These 3-haloindazoles are versatile intermediates for subsequent cross-coupling reactions.

Formylation and Acylation: The C-3 position can be formylated using Selectfluor and DMSO under microwave irradiation thieme-connect.deresearchgate.net. Direct C-3 acylation has also been achieved via a nickel-catalyzed reaction with aldehydes, providing a convenient route to 3-acyl-2H-indazoles rsc.org.

Trifluoromethylation: Given the importance of fluorine in medicinal chemistry, methods for direct C-3 trifluoromethylation have been developed. A transition-metal-free, photoredox-catalyzed reaction using Langlois' reagent (CF₃SO₂Na) allows for the efficient introduction of a CF₃ group at the C-3 position chemrxiv.org.

Carbamoylation: The amide functional group can be installed at the C-3 position through a visible light-promoted, transition-metal-free reaction. This method uses oxamic acids as the carbamoyl source and an organic photocatalyst to achieve C-H carbamoylation under mild conditions frontiersin.orgnih.gov.

Cyclization for Complex Heterocyclic Structure Formation

The indazole scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems. These strategies involve forming new rings appended to the indazole core.

One approach is described as "heterocyclic merging," where chiral piperazines and morpholines are fused to the indazole core. The key steps include a Smiles rearrangement to form the indazole and a subsequent intramolecular Michael addition to construct the fused piperazine or morpholine ring, resulting in novel indazolo-piperazines and indazolo-morpholines nih.gov.

Another strategy involves the oxidative annulation of 2-(2H-indazol-2-yl)anilines with aryl methyl ketones. This iodine/DMSO mediated [5+1] cyclization provides a metal-free route to synthesize indazoloquinoxaline derivatives, which are complex fused polycyclic systems researchgate.net. These methods demonstrate the utility of the indazole core in constructing architecturally complex and diverse molecular scaffolds.

Characterization and Spectroscopic Analysis of 5 Bromo 6 Fluoro 2 Methyl 2h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 5-Bromo-6-fluoro-2-methyl-2H-indazole, various NMR techniques would be employed to ascertain the connectivity and chemical environment of its atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electronic nature of the indazole ring system. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would provide valuable information about their relative positions on the benzene (B151609) ring. The methyl group attached to the nitrogen at the 2-position would likely appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.5Doublet, Doublet of doublets2-10
N-CH₃3.5 - 4.5SingletN/A

Note: This table is predictive and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a distinct signal would be observed for each unique carbon atom. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (bromine and fluorine) and their position on the ring. The carbon of the N-methyl group would appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-Br110 - 125
Aromatic C-F150 - 165 (d, ¹JC-F)
Aromatic C-H115 - 140
Aromatic C (quaternary)130 - 150
N-CH₃30 - 40

Note: This table is predictive and actual experimental values may vary. The carbon attached to fluorine will exhibit splitting due to C-F coupling.

Advanced Multinuclear NMR Techniques for Tautomerism Studies

Indazole systems can exhibit annular tautomerism, where a proton can reside on either of the two nitrogen atoms (N1 or N2). In the case of this compound, the presence of the methyl group on N2 generally locks the tautomeric form. However, in related derivatives where an N-H is present, advanced NMR techniques such as ¹⁵N NMR would be crucial. The chemical shift of the nitrogen atoms can definitively distinguish between the 1H- and 2H-tautomers. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between protons and carbons, further confirming the substitution pattern and tautomeric state. While not directly applicable to the N-methylated title compound, these methods are vital for the analysis of its potential precursors and related derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₈H₆BrFN₂). The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns observed in the mass spectrum would offer additional structural information, showing the loss of specific groups like the methyl radical or bromine atom.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Relative Abundance
[M]⁺ (with ⁷⁹Br)227.9698~50%
[M]⁺ (with ⁸¹Br)229.9678~50%
[M-CH₃]⁺212.9439 / 214.9419Variable
[M-Br]⁺149.0519Variable

Note: This table is predictive and actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and indazole rings would appear in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹. The presence of the N-methyl group would be indicated by C-H stretching and bending vibrations.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C-H (methyl) stretch2850 - 2960
C=C / C=N stretch (aromatic/indazole)1400 - 1600
C-F stretch1000 - 1200
C-Br stretch500 - 650

Note: This table is predictive and actual experimental values may vary.

Computational and Theoretical Studies of 5 Bromo 6 Fluoro 2 Methyl 2h Indazole

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of potential drug candidates.

For 5-Bromo-6-fluoro-2-methyl-2H-indazole, docking studies would be performed against the binding sites of relevant biological targets. The indazole core is a known pharmacophore for various protein kinase inhibitors. rsc.org Therefore, kinases such as VEGFR2, Aurora kinases, or glycogen (B147801) synthase kinase-3β (GSK-3β) would be logical targets for these investigations. rsc.orgresearchgate.net

The docking process involves placing the 3D structure of this compound into the active site of the target protein. A scoring function then calculates the binding energy, with lower scores typically indicating a more favorable interaction. researchgate.net Analysis of the docked pose reveals key interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while substituents could be designed to act as donors. These interactions are critical for anchoring the ligand in the binding pocket. Studies on similar indazole derivatives targeting Aurora A kinase have shown hydrogen bond formation with hinge residues like Ala213. rsc.org

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring can form hydrophobic interactions with nonpolar residues in the active site.

Halogen Bonds: The bromine atom at the 5-position is a key feature. It can participate in halogen bonding—an interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the protein, such as a carbonyl oxygen. Studies of 5-bromoindole (B119039) derivatives have shown significant pi-alkyl and pi-sulfur interactions involving the bromo-indole moiety. d-nb.info

Pi-Stacking: The aromatic indazole ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or charged residues like lysine (B10760008) within the binding pocket. mdpi.com

A hypothetical docking study of this compound against a protein kinase target might yield the interactions summarized in the table below.

Interaction TypePotential Interacting Residue (Example)Ligand Moiety Involved
Hydrogen BondAlanine (Hinge Region)Indazole Nitrogen
Halogen BondAspartate (Carbonyl Oxygen)5-Bromo group
Hydrophobic InteractionLeucine, ValineMethyl group, Benzene ring
π-π StackingPhenylalanineIndazole aromatic system

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D structure of the molecule. These descriptors can be electronic (e.g., partial charges), steric (e.g., molar refractivity), topological (e.g., connectivity indices), or physicochemical (e.g., logP). growingscience.comnih.gov

To develop a 2D-QSAR model for a series of indazole analogs including this compound, a dataset of compounds with measured biological activity (e.g., IC50 values) is required. Using statistical methods like Multiple Linear Regression (MLR), a model is generated. growingscience.com For halogenated benzazoles, QSAR models have shown that the spatial distribution of atomic mass and polarizability are key determinants of activity. mdpi.com A hypothetical 2D-QSAR equation for a series of indazole derivatives might look like:

pIC₅₀ = β₀ + β₁(logP) - β₂(TPSA) + β₃(MR) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) indicate the positive or negative contribution of descriptors like the partition coefficient (logP), topological polar surface area (TPSA), and molar refractivity (MR).

Descriptor TypeExample DescriptorPotential Contribution to Activity
LipophilicitySlogPPositive or negative, depending on target
ElectronicHOMO/LUMO EnergyInfluences charge transfer interactions
TopologicalChi Indices (χ)Relates to molecular size and branching
StericMolar Refractivity (MR)Relates to molecular volume and binding

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. nih.govslideshare.net These methods generate 3D contour maps that visualize regions where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity. nih.gov

For a series of indazole inhibitors, a 3D-QSAR study could reveal:

Steric Contour Maps: Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours might show areas where bulk is detrimental. nih.gov

Electrostatic Contour Maps: Blue contours could highlight areas where electropositive groups enhance activity, while red contours would indicate where electronegative groups are preferred. nih.gov

These maps provide a powerful visual guide for designing more potent analogs of this compound by suggesting modifications to its structure, such as changing the position or nature of the halogen substituents.

3D-QSAR MethodFields CalculatedKey Insights Provided
CoMFASteric, ElectrostaticIdentifies spatial regions where bulk and charge influence activity. nih.gov
CoMSIASteric, Electrostatic, Hydrophobic, H-Bond Donor/AcceptorProvides a more detailed map of favorable and unfavorable property distributions. nih.gov

Molecular Dynamics Simulations for Ligand Stability and Binding Affinity

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug design, MD simulations can validate docking poses by assessing the stability of the ligand-receptor complex in a simulated physiological environment. nih.gov

An MD simulation would be initiated with the docked pose of this compound in its target protein. Over a simulation period (typically nanoseconds), the trajectory of the complex is analyzed. Key metrics include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov Fluctuations within 1.5–3.5 Å for the protein backbone are considered reasonably stable for kinase complexes. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. It can show which parts of the protein interact most dynamically with the ligand. nih.gov

Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

These simulations would confirm whether the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govdergipark.org.tr These calculations provide insights into molecular geometry, charge distribution, orbital energies, and chemical reactivity.

For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G++(d,p) basis set) can determine several key parameters: dergipark.org.trresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov

HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding non-covalent interactions with a target protein.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. dergipark.org.tr

Quantum Chemical PropertySignificance
E(HOMO)Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E(LUMO)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
ΔE (HOMO-LUMO Gap)Indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP)Maps regions of positive and negative charge, predicting interaction sites.

In Silico Predictions for Preclinical Biological Activity and Drug-like Properties (e.g., ADMET Profiling)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles and reducing late-stage failures. nih.govjaptronline.com

For this compound, various computational models can predict its drug-like properties:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight (< 500 Da), logP (< 5), H-bond donors (< 5), and H-bond acceptors (< 10). nih.gov Compounds that adhere to this rule are more likely to be orally active.

Veber's Rule: This rule suggests that good oral bioavailability is also associated with a low number of rotatable bonds (≤ 10) and a small topological polar surface area (TPSA ≤ 140 Ų). nih.gov

Pharmacokinetic Predictions: Models can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.gov Studies on 6-fluoroindazoles have shown that the fluorine atom can significantly enhance oral bioavailability. nih.gov

Toxicity Prediction: In silico models can flag potential toxicities, such as mutagenicity or cardiotoxicity (e.g., hERG inhibition).

ADMET ParameterPredicted Value/RuleSignificance
Molecular Weight~229.05 g/mol Complies with Lipinski's Rule (<500)
logPPredicted to be within acceptable rangeComplies with Lipinski's Rule (<5)
H-Bond Donors0Complies with Lipinski's Rule (<5)
H-Bond Acceptors2Complies with Lipinski's Rule (<10)
TPSA~17.8 ŲIndicates good membrane permeability
Blood-Brain BarrierPossible penetrationFluorine and methyl groups can increase lipophilicity
CYP InhibitionLow to moderateNeeds specific prediction; indazoles can be metabolized by CYPs

Preclinical Biological Investigations and Mechanisms of Action of 5 Bromo 6 Fluoro 2 Methyl 2h Indazole Analogues

Molecular Targeting and Pathway Modulation Studies

Enzyme Inhibition Studies (e.g., Kinases, DNA Gyrase, IDO1)

No studies specifically investigating the inhibitory effects of 5-Bromo-6-fluoro-2-methyl-2H-indazole on kinases, DNA gyrase, IDO1, or other enzymes are available in the public domain.

Receptor Binding Profiling

There is no available data from receptor binding assays that would define the binding profile of this compound against any panel of biological receptors.

Cellular Mechanisms of Action in Preclinical Models

Apoptosis Induction Pathways

Specific studies detailing the ability of this compound to induce apoptosis, or the pathways involved in such a process, have not been published.

Reactive Oxygen Species (ROS) Modulation

The effect of this compound on the modulation of reactive oxygen species in cellular models has not been documented in available research.

Signal Transduction Pathway Interference

There is no information available regarding the interference of this compound with any specific signal transduction pathways.

Spectrum of Preclinical Biological Activities of Indazole Derivatives

Indazole derivatives have demonstrated a broad spectrum of biological activities in preclinical studies. Their structural versatility allows for modifications that can enhance their potency and selectivity for various biological targets. nih.gov This has led to the exploration of their potential in treating a multitude of conditions, from cancers to infectious diseases and inflammatory disorders. nih.govresearchgate.netresearchgate.net

The anticancer potential of indazole derivatives is one of the most extensively studied areas. Several FDA-approved anticancer drugs, such as pazopanib (B1684535) and axitinib (B1684631), feature an indazole core, highlighting the clinical significance of this scaffold. nih.govresearchgate.netresearchgate.net Preclinical research has shown that novel indazole analogues can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and impede tumor growth in animal models. researchgate.netrsc.org

The mechanisms underlying the anticancer effects of indazole derivatives are diverse. Many act as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling and survival. nih.govnih.gov For example, some derivatives inhibit receptor tyrosine kinases like VEGFR and FGFR, which are involved in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Others target intracellular kinases such as Aurora kinases and cyclin-dependent kinases, which regulate cell cycle progression. researchgate.net

One study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values in the micromolar range. rsc.org The lead compound in this study was found to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. rsc.org Furthermore, it disrupted cancer cell migration and invasion, key processes in metastasis. rsc.org

Another area of investigation is the development of indazole derivatives as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.gov Novel indazole-based HDAC inhibitors have shown potent inhibitory activity against HDAC1, HDAC2, and HDAC8, and have demonstrated anti-proliferative effects against colon and cervical cancer cell lines. nih.gov

Research has also explored indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that contributes to the suppression of the immune response against tumors. nih.gov By inhibiting IDO1, these compounds have the potential to enhance the body's own immune system to fight cancer.

Below is a table summarizing the in vitro anticancer activity of some representative indazole analogues:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2f 4T1 (Breast Cancer)0.23 rsc.org
A549 (Lung Cancer)0.89 rsc.org
HCT116 (Colon Cancer)1.15 rsc.org
Compound 15k HCT-116 (Colon Cancer)Not Reported nih.gov
HeLa (Cervical Cancer)Not Reported nih.gov
Compound 15m HCT-116 (Colon Cancer)Not Reported nih.gov
HeLa (Cervical Cancer)Not Reported nih.gov
Compound 36 HCT116 (Colon Cancer)0.4 rsc.org
Compound 6o K562 (Leukemia)5.15 mdpi.com
Compound 5k Hep-G2 (Hepatoma)3.32 mdpi.com

This table is for illustrative purposes and includes data for various indazole derivatives, not specifically this compound.

Indazole derivatives have also emerged as promising antimicrobial agents, with activity against a range of pathogens, including bacteria, fungi, and protozoa. mdpi.com The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial drugs, and indazoles represent a valuable scaffold for this purpose.

In terms of antibacterial activity, novel indazole derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria. mitwpu.edu.ineurekaselect.com Some compounds have shown significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. mitwpu.edu.ineurekaselect.com The proposed mechanism of action for some of these antibacterial indazoles is the inhibition of DNA gyrase B, an essential bacterial enzyme involved in DNA replication. mitwpu.edu.in

The antifungal activity of indazole derivatives has also been investigated. Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against pathogenic yeasts such as Candida albicans and Candida glabrata. mdpi.com

Furthermore, preclinical studies have highlighted the antiprotozoal potential of indazole analogues. Synthesized compounds have shown potent activity against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases being more potent than the standard drug metronidazole. mdpi.com

The following table presents the antimicrobial activity of selected indazole derivatives:

CompoundMicroorganismMIC (µg/mL)Reference
Compound I5 Bacillus subtilis50 mitwpu.edu.in
Staphylococcus aureus50 mitwpu.edu.in
Escherichia coli50 mitwpu.edu.in
Compound I9 Bacillus subtilis50 mitwpu.edu.in
Staphylococcus aureus50 mitwpu.edu.in
Escherichia coli50 mitwpu.edu.in
Compound I13 Bacillus subtilis50 mitwpu.edu.in
Staphylococcus aureus50 mitwpu.edu.in
Escherichia coli50 mitwpu.edu.in
Compound 18 Giardia intestinalisMore active than metronidazole mdpi.com
Candida albicansActive mdpi.com
Compound 23 Candida albicansActive mdpi.com
Candida glabrataActive mdpi.com

This table is for illustrative purposes and includes data for various indazole derivatives, not specifically this compound.

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indazole derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways. researchgate.netnih.govnih.gov

In silico and in vitro studies have shown that certain indazole analogues can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. mdpi.comresearchgate.netnih.gov Docking studies have suggested that these compounds can bind to the active site of COX-2 in a manner similar to known COX-2 inhibitors. mdpi.com

Beyond COX-2 inhibition, indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.netnih.gov They have also demonstrated free radical scavenging activity, which can help to mitigate the oxidative stress associated with inflammation. researchgate.netnih.gov

One study on indazole and its simple derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, revealed significant, dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. researchgate.netnih.gov The in vitro assays in this study confirmed the inhibition of COX-2, TNF-α, and IL-1β, as well as free radical scavenging activity. researchgate.netnih.gov

The table below summarizes the in vitro anti-inflammatory activity of some indazole derivatives:

CompoundTarget/AssayIC50 (µM)Reference
Indazole COX-2 Inhibition23.42 nih.gov
5-Aminoindazole COX-2 Inhibition12.32 nih.gov
6-Nitroindazole COX-2 Inhibition18.56 nih.gov
Compound 18 COX-2 InhibitionActive mdpi.com
Compound 21 COX-2 InhibitionActive mdpi.com
Compound 23 COX-2 InhibitionActive mdpi.com
Compound 26 COX-2 InhibitionActive mdpi.com

This table is for illustrative purposes and includes data for various indazole derivatives, not specifically this compound.

In addition to the primary activities discussed above, preclinical studies have hinted at other potential therapeutic applications for indazole derivatives. These include activities such as:

Antiviral effects: Some indazole derivatives have been explored for their potential to inhibit viral replication.

Neuroprotective properties: The role of indazole analogues in modulating pathways relevant to neurodegenerative diseases is an emerging area of research.

Cardiovascular effects: Certain derivatives have been investigated for their potential to influence cardiovascular parameters.

These findings, while often preliminary, underscore the broad biological potential of the indazole scaffold and suggest that analogues of this compound could be developed for a wide range of therapeutic indications. Further research is needed to fully elucidate the mechanisms of action and to identify the most promising candidates for clinical development.

Applications of 5 Bromo 6 Fluoro 2 Methyl 2h Indazole As a Chemical Building Block

Intermediate in Complex Heterocyclic Synthesis

As a functionalized heterocycle, 5-Bromo-6-fluoro-2-methyl-2H-indazole serves as a versatile building block for the construction of more elaborate heterocyclic systems. The presence of the bromine atom, in particular, allows for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.

A notable example of the utility of a closely related derivative is found in patent literature, which describes the synthesis of tricyclic compounds. In this context, a derivative of the title compound, Methyl this compound-4-carboxylate, is utilized in a Heck reaction. This reaction involves the palladium-catalyzed coupling of the bromo-indazole with methyl acrylate. The reaction proceeds under specific conditions, including the use of a palladium acetate catalyst, triphenylphosphine as a ligand, and potassium carbonate as a base in a dimethylformamide solvent. This transformation effectively introduces a new carbon-carbon bond at the position of the bromine atom, leading to the formation of a more complex molecular structure. This example underscores the potential of the bromo-fluoro-indazole core in the synthesis of diverse heterocyclic compounds through well-established synthetic methodologies.

Reaction Details:

Reactant 1Reactant 2CatalystLigandBaseSolvent
Methyl this compound-4-carboxylateMethyl acrylatePalladium acetateTriphenylphosphinePotassium carbonateN,N-dimethylformamide

This type of reaction is instrumental in building molecular complexity and is a key step in the synthesis of a wide range of organic molecules.

Scaffold for Medicinal Chemistry Drug Discovery Programs (Preclinical)

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of indazole are frequently investigated in preclinical drug discovery programs for a wide array of therapeutic areas. The substitution pattern of this compound, featuring a bromine atom for potential further derivatization and a fluorine atom which can enhance metabolic stability and binding affinity, makes it an attractive starting point for the synthesis of new bioactive compounds.

While the indazole core is prevalent in numerous kinase inhibitors and other therapeutic agents, publicly available preclinical data specifically identifying this compound as a scaffold in drug discovery programs is not available at this time. Its potential, however, can be inferred from the vast body of research on analogous substituted indazoles. These related compounds are often explored for their inhibitory activity against various protein kinases, which are crucial targets in oncology and inflammatory diseases. The specific isomeric and substitution pattern of this compound could offer unique structure-activity relationships that may be explored in future preclinical studies.

Building Block in Agrochemical Research

In the field of agrochemical research, the discovery of novel herbicides, pesticides, and fungicides with improved efficacy and safety profiles is a constant endeavor. Heterocyclic compounds, including indazole derivatives, have historically played a significant role in the development of new agrochemicals. The presence of halogen atoms, such as bromine and fluorine, in a molecule can often enhance its biological activity and metabolic stability, which are desirable properties for agrochemical candidates.

However, a review of the current scientific literature and patent landscape does not reveal any specific instances of this compound being utilized as a building block in agrochemical research. While the structural motifs present in this compound are of general interest to agrochemical synthesis, there are no publicly documented research findings or patents that describe its application in the development of new crop protection agents. The potential for this compound in agrochemical applications remains an area for future exploration.

Future Research Directions and Challenges for 5 Bromo 6 Fluoro 2 Methyl 2h Indazole and Indazole Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of functionalized indazoles, including 5-Bromo-6-fluoro-2-methyl-2H-indazole, often relies on multi-step processes that may involve harsh reagents and generate significant waste. A key area of future research is the development of more efficient and environmentally benign synthetic routes.

Current Synthetic Approaches: Traditional methods for synthesizing the indazole core often involve the cyclization of ortho-substituted anilines or the condensation of hydrazines with carbonyl compounds. For 2H-indazoles specifically, methods like the Cadogan reductive cyclization of o-nitrobenzylamines or intramolecular C-H amination are employed. The synthesis of a specifically substituted compound like this compound would likely involve a carefully planned sequence of bromination, fluorination, methylation, and indazole ring formation.

Future "Green" Methodologies: Future synthetic strategies are expected to focus on:

C-H Activation: Direct functionalization of the indazole core through transition-metal catalyzed C-H activation would reduce the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Photoredox and Electrochemical Synthesis: These methods offer mild reaction conditions and the use of light or electricity as clean reagents, minimizing the use of stoichiometric chemical oxidants and reductants. smolecule.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high chemo-, regio-, and stereoselectivity under mild conditions.

A comparative table of traditional versus potential green synthetic approaches is presented below:

FeatureTraditional SynthesisGreen Synthesis
Starting Materials Often require pre-functionalizationSimpler, more abundant starting materials
Reagents Use of stoichiometric and often hazardous reagentsCatalytic reagents, light, electricity
Solvents Often relies on volatile organic solventsUse of greener solvents (e.g., water, ionic liquids) or solvent-free conditions
Waste Generation Higher waste outputReduced waste generation (higher atom economy)
Energy Consumption Often requires high temperatures and pressuresMilder reaction conditions

Elucidation of Undiscovered Mechanisms of Action at the Molecular Level

While many indazole derivatives are known to be kinase inhibitors, the precise molecular interactions and downstream signaling pathways are not always fully understood. For this compound, its specific biological targets and mechanism of action remain to be elucidated.

Known Mechanisms of Indazole Derivatives: Indazole-based drugs, such as axitinib (B1684631) and pazopanib (B1684535), primarily function as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. rsc.org They typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.

Future Research Focus:

Target Identification: Unbiased screening approaches, such as chemical proteomics and affinity-based protein profiling, can be employed to identify the specific protein targets of this compound.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how the compound binds to its target protein(s). This is crucial for understanding the basis of its activity and for guiding further optimization.

Systems Biology Approaches: Transcriptomics, proteomics, and metabolomics can be used to map the global cellular response to treatment with the compound, revealing its impact on various signaling pathways.

Resistance Mechanisms: Investigating how cancer cells develop resistance to indazole-based inhibitors is critical for developing strategies to overcome this challenge, such as combination therapies.

Rational Design of Next-Generation Indazole Analogues with Enhanced Specificity

A significant challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. The rational design of new analogues of this compound will be guided by a deep understanding of its structure-activity relationship (SAR).

Principles of Rational Drug Design: The design of next-generation indazole analogues will leverage computational and structural biology tools. The bromine, fluorine, and methyl substituents on the this compound scaffold provide vectors for chemical modification to improve potency and selectivity.

Key Design Strategies:

Structure-Based Drug Design (SBDD): Once the structure of the target protein is known, computational docking and molecular dynamics simulations can be used to design analogues with improved binding affinity and selectivity. The indazole core often acts as a hinge-binder in the ATP pocket of kinases. nih.gov

Fragment-Based Drug Design (FBDD): Small molecular fragments that bind to the target protein can be identified and then grown or linked together to create more potent lead compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify novel indazole analogues.

The table below outlines the potential influence of each substituent on the properties of this compound:

SubstituentPositionPotential Influence on Activity and Properties
Bromo 5Can form halogen bonds with the target protein; provides a site for further chemical modification via cross-coupling reactions.
Fluoro 6Can modulate electronic properties, improve metabolic stability, and enhance binding affinity through favorable interactions with the target.
Methyl 2 (on Nitrogen)Influences the tautomeric form (2H-indazole), which can affect the geometry of binding to the target. Can also impact metabolic stability.

Addressing Synthetic Yield and Scalability Issues in Indazole Production

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including maintaining high yields, ensuring purity, and managing costs.

Challenges in Scale-Up:

Regioselectivity: The alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers, which can be difficult to separate and reduces the yield of the desired product.

Reaction Conditions: Reactions that work well on a small scale may not be feasible or safe on a larger scale (e.g., use of highly reactive or toxic reagents, cryogenic temperatures).

Purification: The purification of the final product and intermediates can be challenging and costly, often requiring chromatography.

Strategies for Improvement:

Process Optimization: A thorough investigation of reaction parameters (temperature, concentration, catalyst loading, etc.) using Design of Experiments (DoE) can lead to significant improvements in yield and purity.

Development of Robust and Selective Reactions: Research into new synthetic methods that provide high regioselectivity for the desired indazole isomer is crucial.

Continuous Manufacturing: As mentioned earlier, flow chemistry can offer significant advantages for the large-scale production of pharmaceuticals.

Exploration of New Preclinical Therapeutic Modalities for Indazole Derivatives

While much of the focus on indazole derivatives has been on their use as kinase inhibitors in oncology, their versatile scaffold suggests potential applications in other therapeutic areas.

Emerging Therapeutic Areas:

Neurodegenerative Diseases: Some indazole derivatives have shown neuroprotective effects, suggesting their potential for treating diseases like Alzheimer's and Parkinson's.

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of some indazoles make them attractive candidates for conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov

Infectious Diseases: Indazole derivatives have been investigated for their antibacterial, antifungal, and antiviral activities. nih.gov

Novel Therapeutic Modalities:

Targeted Protein Degraders (PROTACs): Indazole-based ligands could be incorporated into PROTACs to selectively target disease-causing proteins for degradation.

Covalent Inhibitors: Designing indazole derivatives that can form a covalent bond with their target protein can lead to increased potency and duration of action.

Photodynamic Therapy (PDT): Indazole-based photosensitizers could be developed for use in PDT, a treatment that uses light to activate a drug to kill cancer cells.

The exploration of these new modalities will require interdisciplinary collaboration between chemists, biologists, and clinicians to unlock the full therapeutic potential of the indazole scaffold.

Q & A

Q. What are standard synthetic routes for preparing 5-Bromo-6-fluoro-2-methyl-2H-indazole, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves multi-step heterocyclic synthesis. For example, bromo-fluoro-substituted indazoles are often synthesized via cyclization of halogenated aniline precursors using reagents like NaNO₂/HCl (Sandmeyer reaction) followed by alkylation for methyl group introduction. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst) is critical. For instance, highlights refluxing with chloroacetyl chloride in ethanol to form intermediates, achieving high yields (86% in a related benzimidazole synthesis ). Purification via column chromatography (silica gel, ethyl acetate/hexane) and monitoring by TLC (Rf ~0.83 as in ) ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., C-Br stretch at ~592 cm⁻¹, C=N stretch in indazole ring at ~1617 cm⁻¹ ).
  • ¹H NMR : Aromatic protons appear as multiplets in δ 7.45–8.35 ppm; methyl groups (e.g., -CH₃) show singlets around δ 2.64 ppm (see for analogous compounds).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 in ) confirm molecular weight.
  • X-ray Crystallography : Resolves substituent positions and crystal packing (e.g., monoclinic systems in ).

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) at varying temperatures. notes related indazoles have boiling points ~332°C, suggesting thermal stability up to this range.
  • Stability Studies : Monitor degradation via HPLC under acidic/alkaline conditions. Store in dry, dark environments at 2–8°C (as recommended in ) to prevent hydrolysis or photodegradation.

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives for biological targets?

Methodological Answer:

  • Docking Workflow : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR kinase). demonstrates docking poses (e.g., compound 9c binding to active sites via π-π stacking and hydrogen bonds).
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP, bioavailability). Substituents like bromo/fluoro groups enhance lipophilicity but may affect toxicity .

Q. How can conflicting spectral or synthetic yield data be resolved during characterization?

Methodological Answer:

  • Data Cross-Validation : Compare NMR/IR results with literature (e.g., ’s spectral benchmarks). For synthetic discrepancies, replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control).
  • Advanced Analytics : Use high-resolution MS or 2D NMR (e.g., HSQC, COSY) to confirm structural assignments. ’s single-crystal X-ray data (R factor = 0.056) provides unambiguous confirmation of substituent positions.

Q. What strategies improve regioselectivity in bromo-fluoro-indazole functionalization?

Methodological Answer:

  • Directing Groups : Use -NH or -OMe groups to steer electrophilic substitution. For example, ’s 5-bromo-3-(4-fluorophenyl)-1H-indazole synthesis leverages steric and electronic effects of substituents.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations. Optimize ligand systems (e.g., SPhos) and base (K₂CO₃) for C–Br activation .

Q. How can researchers mitigate hazards associated with handling bromo-fluoro-indazoles?

Methodological Answer:

  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation (as in ’s guidelines).
  • Waste Management : Neutralize halogenated waste with NaHCO₃ before disposal. Store away from oxidizers ( warns of flammability risks).

Q. What role do bromo and fluoro substituents play in modulating electronic properties for material science applications?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases electronegativity, enhancing charge transport in OLEDs. Bromine’s polarizability improves π-conjugation (see ’s analysis of benzothiadiazoles).
  • Steric Considerations : Methyl groups (as in 2-methyl substitution) reduce steric hindrance, improving solubility for thin-film deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.